molecular formula C13H16N4O B7639711 5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile

5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile

Cat. No. B7639711
M. Wt: 244.29 g/mol
InChI Key: VBNNCJKLCIFRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile, also known as PPAC, is a chemical compound that has shown potential in scientific research. It is a pyridine-based molecule that has been synthesized through various methods and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the mTOR pathway, which is involved in cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, including the reduction of oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-proliferative and neuroprotective effects make it a promising candidate for further research. However, its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile. One area of focus could be the development of this compound as a therapeutic agent for cancer and neurological disorders. Further studies on its mechanism of action could also provide insight into its potential therapeutic uses. Additionally, studies on the safety and efficacy of this compound in humans would be necessary before it could be developed as a therapeutic agent.

Synthesis Methods

5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile can be synthesized through various methods, including the reaction of 3-aminopyrrolidine with 2-chloronicotinonitrile in the presence of a base, or the reaction of 3-(tert-butoxycarbonyl)pyrrolidine with 2-chloronicotinonitrile in the presence of a base and a coupling agent. The resulting compound is then deprotected to obtain this compound.

Scientific Research Applications

5-[(1-Propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile has been studied for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. It has been shown to have anti-proliferative effects in cancer cells and to inhibit the growth of tumors in animal models. This compound has also been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

5-[(1-propanoylpyrrolidin-3-yl)amino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-13(18)17-6-5-12(9-17)16-11-4-3-10(7-14)15-8-11/h3-4,8,12,16H,2,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNNCJKLCIFRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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